

An In-depth Technical Guide to N-Benzylcyclohexylamine Hydrochloride

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Compound of Interest

Compound Name: *N-Benzylcyclohexylamine
hydrochloride*

Cat. No.: *B3060092*

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Introduction

N-Benzylcyclohexylamine hydrochloride is a synthetic compound belonging to the arylcyclohexylamine class. While not extensively studied for therapeutic applications, it has gained significance in the field of forensic chemistry as it has been identified as a cutting agent in illicit drug samples, particularly in 3,4-methylenedioxymethamphetamine (MDMA). This technical guide provides a comprehensive review of the available scientific literature on **N-Benzylcyclohexylamine hydrochloride**, focusing on its chemical properties, synthesis, analytical data, and known biological context.

Chemical and Physical Properties

N-Benzylcyclohexylamine hydrochloride is the salt form of the secondary amine N-benzylcyclohexylamine. The hydrochloride salt enhances the compound's stability and solubility in polar solvents.^[1] A summary of its key chemical and physical properties is presented in the table below.

Property	Value	Reference(s)
CAS Number	16350-96-2	[2]
Molecular Formula	C ₁₃ H ₁₉ N • HCl	[2]
Molecular Weight	225.8 g/mol	[2]
Melting Point	252-253 °C	
Appearance	Neat solid	[2]
Solubility	Soluble in acetonitrile, chloroform, and methanol.	[2]
IUPAC Name	N-benzylcyclohexan-1-amine hydrochloride	
Synonyms	N-Benzylcyclohexanamine hydrochloride, NBCHA	[2]

Synthesis

The primary method for the synthesis of N-benzylcyclohexylamine is through the reductive amination of cyclohexanone with benzylamine.[3][4] This reaction involves the formation of an imine intermediate, which is then reduced to the corresponding secondary amine. The resulting N-benzylcyclohexylamine free base can then be converted to its hydrochloride salt by treatment with hydrochloric acid.

Experimental Protocol: Synthesis of N-Benzylcyclohexylamine Hydrochloride

Step 1: Synthesis of N-Benzylcyclohexylamine (Reductive Amination)

- Reagents and Materials:
 - Cyclohexanone
 - Benzylamine

- Sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$) or Sodium cyanoborohydride (NaBH_3CN)[4]
- Dichloromethane (DCM) or Methanol (MeOH) as solvent
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Magnetic stirrer and stirring bar
- Round-bottom flask
- Separatory funnel
- Procedure:
 - To a round-bottom flask containing a magnetic stirring bar, add cyclohexanone (1.0 eq) and benzylamine (1.0-1.2 eq) dissolved in an appropriate solvent such as dichloromethane or methanol.
 - Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the imine intermediate.
 - Slowly add the reducing agent, sodium triacetoxyborohydride (1.5 eq) or sodium cyanoborohydride (1.5 eq), to the reaction mixture in portions.[4] Note: Sodium cyanoborohydride is often preferred for its selectivity in reducing imines in the presence of carbonyls.[4]
 - Continue stirring the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
 - Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO_3) or water.
 - Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
 - Combine the organic layers and wash with brine (saturated aqueous NaCl solution).

- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude N-benzylcyclohexylamine.
- The crude product can be purified by column chromatography on silica gel if necessary.

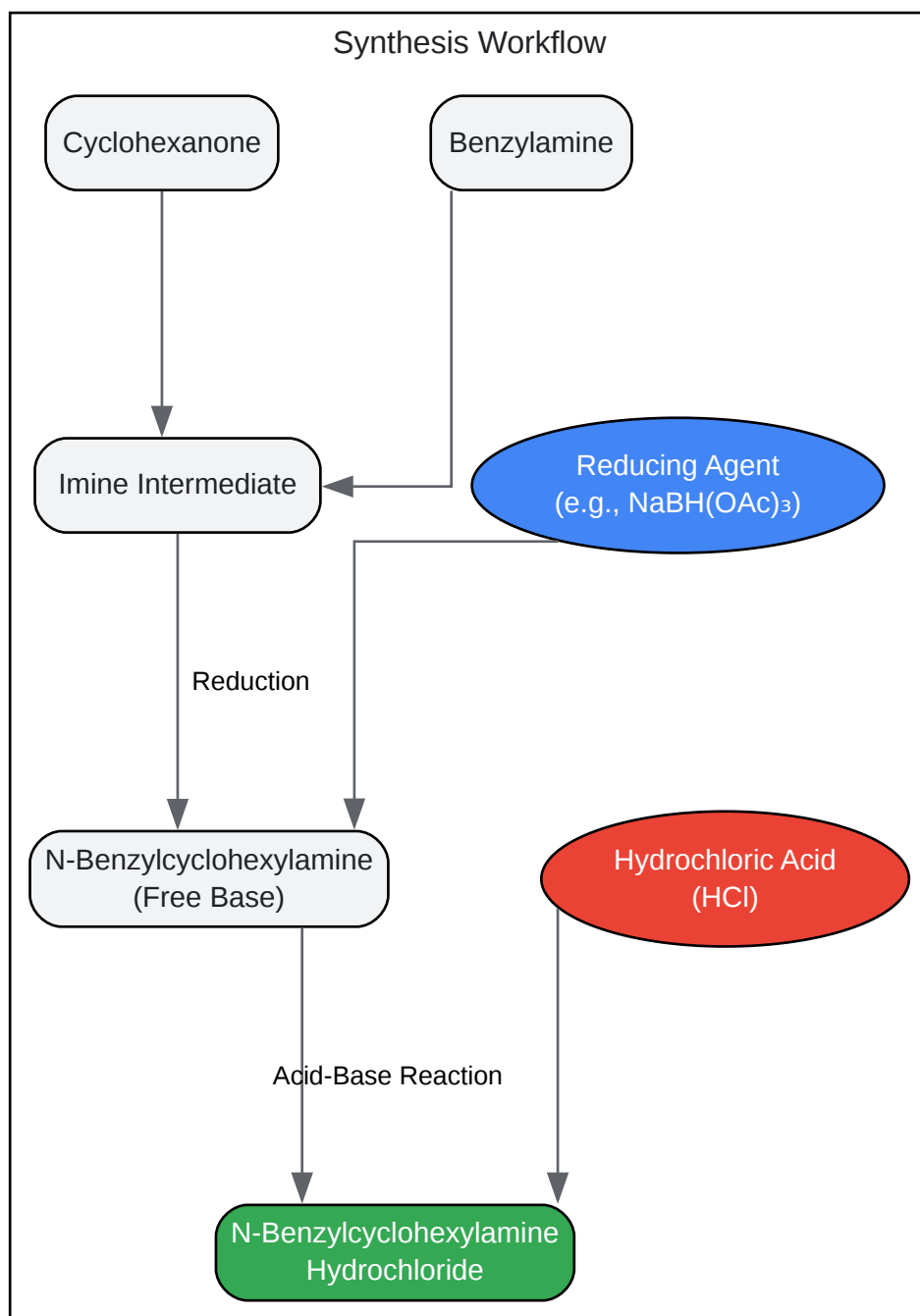
Step 2: Formation of **N-Benzylcyclohexylamine Hydrochloride**

- Reagents and Materials:

- N-benzylcyclohexylamine (from Step 1)
- Hydrochloric acid (HCl) solution in a suitable solvent (e.g., 2M HCl in diethyl ether or methanol)
- Diethyl ether or other suitable non-polar solvent for precipitation
- Büchner funnel and filter paper

- Procedure:

- Dissolve the purified N-benzylcyclohexylamine in a minimal amount of a suitable solvent like diethyl ether.
- While stirring, add a solution of hydrochloric acid in the same or a miscible solvent dropwise until the precipitation of a white solid is complete.
- Continue stirring for an additional 30 minutes at room temperature.
- Collect the precipitated **N-Benzylcyclohexylamine hydrochloride** by vacuum filtration using a Büchner funnel.
- Wash the solid with cold diethyl ether to remove any unreacted starting material or impurities.
- Dry the white solid under vacuum to obtain the final product.



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Synthesis of **N-Benzylcyclohexylamine Hydrochloride**.

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of **N-Benzylcyclohexylamine hydrochloride**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR data for the hydrochloride salt is not readily available in the literature, the following are the predicted chemical shifts for the free base, N-benzylcyclohexylamine. The protonation of the nitrogen atom to form the hydrochloride salt would be expected to cause a downfield shift of the protons on the carbons adjacent to the nitrogen (α -carbons).

^1H NMR (Predicted for free base in CDCl_3):

- δ 7.20-7.40 (m, 5H): Aromatic protons of the benzyl group.
- δ 3.80 (s, 2H): Methylene protons of the benzyl group ($-\text{CH}_2\text{-Ph}$).
- δ 2.45 (m, 1H): Methine proton of the cyclohexyl group ($-\text{CH-N}$).
- δ 1.00-2.00 (m, 10H): Methylene protons of the cyclohexyl group.

^{13}C NMR (Predicted for free base in CDCl_3):

- δ 140.0: Quaternary aromatic carbon of the benzyl group.
- δ 128.5, 128.2, 127.0: Aromatic carbons of the benzyl group.
- δ 56.0: Methine carbon of the cyclohexyl group ($-\text{CH-N}$).
- δ 54.0: Methylene carbon of the benzyl group ($-\text{CH}_2\text{-Ph}$).
- δ 33.5, 26.0, 25.0: Methylene carbons of the cyclohexyl group.

Infrared (IR) Spectroscopy

The IR spectrum of **N-Benzylcyclohexylamine hydrochloride** would exhibit characteristic absorption bands for the functional groups present.

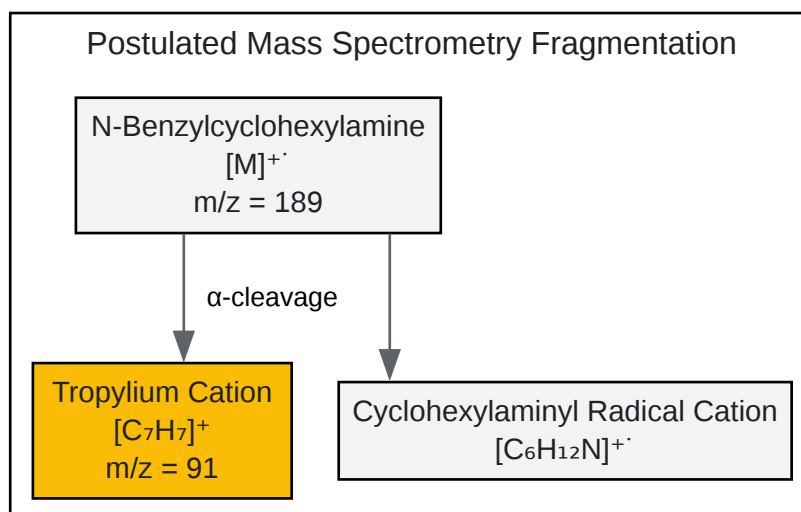
Wavenumber (cm ⁻¹)	Functional Group	Vibration
~3000-3100	Aromatic C-H	Stretch
~2850-3000	Aliphatic C-H	Stretch
~2400-2700	R ₃ N ⁺ -H	Stretch (broad)
~1600, 1495, 1450	Aromatic C=C	Stretch
~1450	Aliphatic C-H	Bend
~700-750	Aromatic C-H	Out-of-plane bend

Mass Spectrometry (MS)

The mass spectrum of N-Benzylcyclohexylamine is available in the Cayman Chemical GC-MS spectral library.^{[2][5]} The fragmentation pattern is characteristic of benzylamines. The electron ionization (EI) mass spectrum would likely show a molecular ion peak for the free base (m/z 189) and characteristic fragment ions.

Predicted Fragmentation:

- m/z 91: The most prominent peak, corresponding to the stable tropylium cation ([C₇H₇]⁺), formed by the cleavage of the C-N bond.
- m/z 189: Molecular ion peak of the free base ([C₁₃H₁₉N]⁺).
- Other fragments resulting from the loss of alkyl groups from the cyclohexyl ring.



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Postulated MS Fragmentation of N-Benzylcyclohexylamine.

Biological Activity and Signaling Pathways

There is a significant lack of information in the public domain regarding the specific biological activity and associated signaling pathways of **N-Benzylcyclohexylamine hydrochloride**. Its primary characterization in the scientific literature is as an analytical reference standard for forensic purposes.[2]

While **N-Benzylcyclohexylamine hydrochloride** itself has not been a subject of extensive pharmacological investigation, the broader class of N-benzylcyclohexylamine derivatives has been explored for potential neuropharmacological properties.[1] However, no specific data on the parent compound's interaction with biological receptors or its influence on neurotransmitter systems has been published. One study on a different N-benzylamine derivative, N-benzyl-N-methyl-dodecan-1-amine, which was synthesized via reductive amination, demonstrated anti-cancer effects on human lung cancer cells.[6] This suggests that the N-benzylamine scaffold can be a component of biologically active molecules, but direct conclusions about **N-Benzylcyclohexylamine hydrochloride** cannot be drawn from this.

Due to its presence as a cutting agent in illicit substances, it is plausible that **N-Benzylcyclohexylamine hydrochloride** may have some pharmacological effects, but detailed studies are required to elucidate any such mechanisms.[1]

Conclusion

N-Benzylcyclohexylamine hydrochloride is a well-characterized compound from a chemical and analytical perspective. Its synthesis via reductive amination is a standard and efficient method. The available spectroscopic data allows for its unambiguous identification. However, there is a notable absence of research into its biological activity, pharmacology, and toxicology. Its primary relevance to the scientific community currently lies in the field of forensic science as an analytical standard for the identification of cutting agents in illicit drugs. Future research could explore the potential pharmacological properties of this compound and its derivatives to determine if they possess any therapeutic potential or to better understand the risks associated with its presence as an adulterant in street drugs.

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